molecular formula C13H15N3O4S2 B4929744 N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B4929744
M. Wt: 341.4 g/mol
InChI Key: FIWLDRHPTGAAHQ-UHFFFAOYSA-N
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Description

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an acetamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-11-6-4-10(5-7-11)16-22(18,19)12-8-14-13(21-12)15-9(2)17/h4-8,16H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLDRHPTGAAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C

    Substitution: Sodium hydride, alkyl halides; solvent: dimethylformamide; temperature: 0-60°C

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a thiazole ring and an ethoxyphenyl group, which imparts specific chemical and biological properties

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